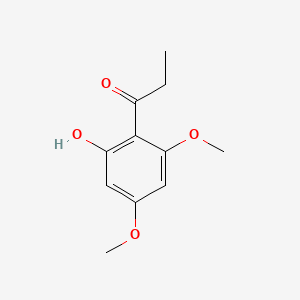
1-Propanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its phenolic structure, which includes hydroxyl and methoxy groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone typically involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with a suitable propanone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality and consistency of the product .
化学反応の分析
Types of Reactions
1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone: Shares similar structural features but differs in the length of the carbon chain.
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one: An analog with an extended conjugated system, offering different photophysical properties.
Uniqueness
1-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its versatility in forming various derivatives and complexes makes it a valuable compound in multiple fields of research and industry .
特性
CAS番号 |
2215-82-9 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
1-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)11-9(13)5-7(14-2)6-10(11)15-3/h5-6,13H,4H2,1-3H3 |
InChIキー |
MCSQGBIRRUFIFN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=C(C=C1OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


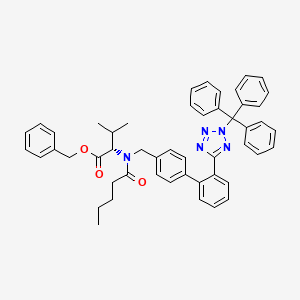

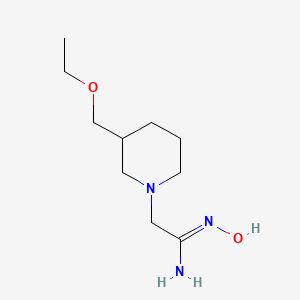
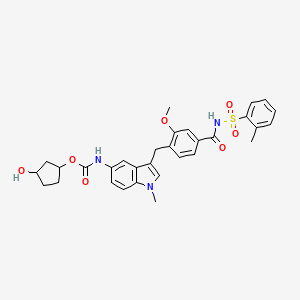
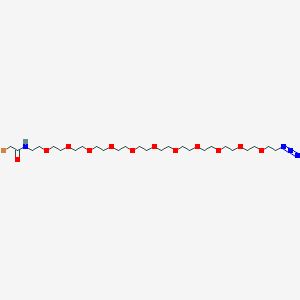

![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
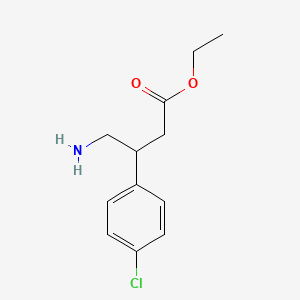
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
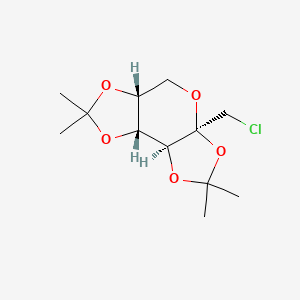
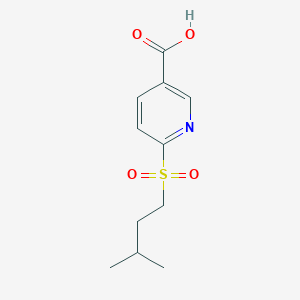
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B13426038.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
